5-(2-(Trifluoromethoxy)phenyl)oxazol-2-amine
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Overview
Description
5-(2-(Trifluoromethoxy)phenyl)oxazol-2-amine is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The trifluoromethoxy group attached to the phenyl ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Trifluoromethoxy)phenyl)oxazol-2-amine typically involves the reaction of 2-(trifluoromethoxy)aniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-(Trifluoromethoxy)phenyl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various substituted phenyl oxazole derivatives.
Scientific Research Applications
5-(2-(Trifluoromethoxy)phenyl)oxazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-(Trifluoromethoxy)phenyl)oxazol-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-(4-(Trifluoromethoxy)phenyl)oxazol-2-amine: Similar structure but with the trifluoromethoxy group at the para position.
3-{5-[2-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl}propanoic acid: Contains a propanoic acid group instead of an amine.
Uniqueness
5-(2-(Trifluoromethoxy)phenyl)oxazol-2-amine is unique due to the position of the trifluoromethoxy group, which influences its chemical reactivity and biological activity. The ortho position of the trifluoromethoxy group can lead to different steric and electronic effects compared to similar compounds with the group in other positions .
Properties
Molecular Formula |
C10H7F3N2O2 |
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Molecular Weight |
244.17 g/mol |
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)17-7-4-2-1-3-6(7)8-5-15-9(14)16-8/h1-5H,(H2,14,15) |
InChI Key |
DIPKTSVLCLFJNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)N)OC(F)(F)F |
Origin of Product |
United States |
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